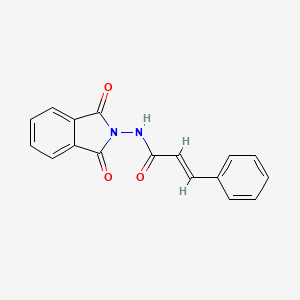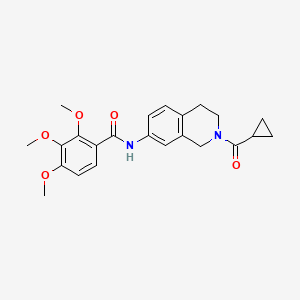
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . It also contains a chlorophenoxy group, which is commonly found in various herbicides and pharmaceuticals .
Physical And Chemical Properties Analysis
Based on its structure, we can predict that it might have certain properties. For example, it likely has a relatively high molecular weight due to the presence of multiple aromatic rings . Its solubility would depend on the specific functional groups present .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate belongs to a class of compounds that are of interest due to their structural and chemical properties. Research has focused on the synthesis and characterization of similar pyrimidine derivatives, exploring their crystal structures and potential applications. For example, the synthesis of related pyrimidine derivatives through various chemical reactions has been thoroughly investigated, revealing insights into their crystallographic data and molecular arrangements. These studies underscore the compound's relevance in the field of chemical synthesis and structural chemistry (Hu Yang, 2009).
Nonlinear Optical Properties
The pyrimidine ring is a key structural feature in numerous biological and chemical compounds, including DNA and RNA. Research into derivatives of pyrimidine, such as ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate, has shown promising applications in the fields of medicine and nonlinear optics (NLO). Studies have focused on the synthesis of phenyl pyrimidine derivatives and their structural parameters, electronic properties, and NLO characteristics, demonstrating their potential in optoelectronic applications (A. Hussain et al., 2020).
Antioxidant and Radioprotective Activities
The investigation into novel pyrimidine derivatives has also extended to their potential antioxidant and radioprotective activities. One study synthesized a pyrimidine derivative and evaluated its in vitro antioxidant activity, as well as its in vivo radioprotection properties using a Drosophila melanogaster model. This research highlights the potential of pyrimidine derivatives in mitigating oxidative stress induced by ionizing radiation, pointing towards possible applications in radioprotection (B. J. Mohan et al., 2014).
Novel Synthetic Pathways and Chemical Transformations
The versatility of pyrimidine derivatives is further evidenced by research into their chemical transformations. For example, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo a cascade reaction under the influence of strong bases to form novel tricyclic compounds. These findings underscore the potential for developing new synthetic routes and applications for pyrimidine derivatives in chemical research (A. Shutalev et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 4-(3-chlorophenoxy)-2-phenylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-24-19(23)16-12-21-17(13-7-4-3-5-8-13)22-18(16)25-15-10-6-9-14(20)11-15/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZJVFFZWWDPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

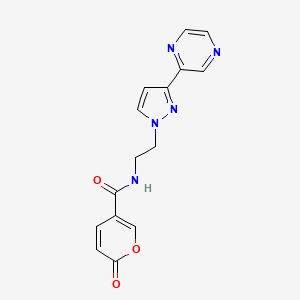
![6-ethyl-5-methoxy-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717701.png)
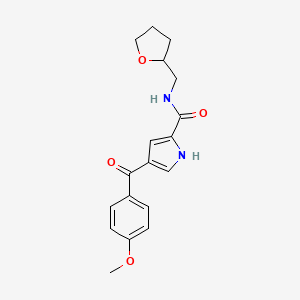
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)
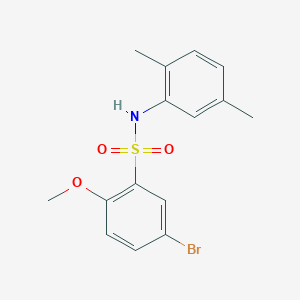

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)

![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
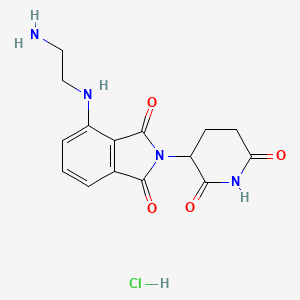
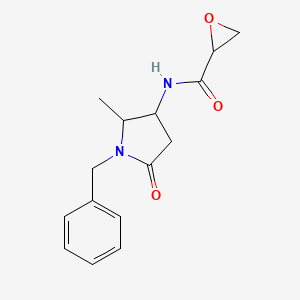
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
